molecular formula C21H16N2O B11520872 (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

(2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B11520872
M. Wt: 312.4 g/mol
InChI Key: RYECXQBXJHAJCO-QGOAFFKASA-N
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Description

The compound (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is an organic molecule characterized by its cyano group, naphthalene ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide involves an aldol condensation reaction. This reaction typically starts with the condensation of 4-methylbenzaldehyde and naphthylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

  • Amidation: : Another approach involves the amidation of a cyano-substituted intermediate. This can be achieved by reacting 4-methylphenylamine with a cyano-substituted acyl chloride derived from naphthalene. The reaction is typically performed in an inert solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction of the cyano group can yield primary amines, which can be further functionalized.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In materials science, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(4-methylphenyl)-3-phenylprop-2-enamide: Lacks the naphthalene ring, which may affect its electronic properties and reactivity.

    (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-2-yl)prop-2-enamide: Similar structure but with the naphthalene ring in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both a naphthalene ring and a cyano group in (2E)-2-cyano-N-(4-methylphenyl)-3-(naphthalen-1-yl)prop-2-enamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C21H16N2O/c1-15-9-11-19(12-10-15)23-21(24)18(14-22)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-13H,1H3,(H,23,24)/b18-13+

InChI Key

RYECXQBXJHAJCO-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N

Origin of Product

United States

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